methyl4-amino-5,6,7,8-tetrahydrophthalazine-1-carboxylate

Description

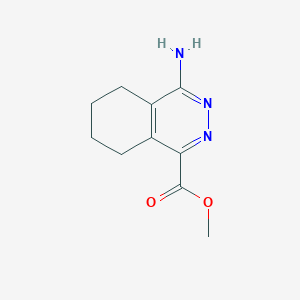

Methyl 4-amino-5,6,7,8-tetrahydrophthalazine-1-carboxylate is a heterocyclic compound featuring a partially saturated phthalazine core (two fused six-membered rings with two nitrogen atoms) substituted with an amino group at position 4 and a methyl ester at position 1. This structure confers unique physicochemical properties, such as moderate polarity due to the ester and amino functionalities, and conformational flexibility from the tetrahydro (partially saturated) ring system.

Properties

IUPAC Name |

methyl 4-amino-5,6,7,8-tetrahydrophthalazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O2/c1-15-10(14)8-6-4-2-3-5-7(6)9(11)13-12-8/h2-5H2,1H3,(H2,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRBUQUBLWUTTAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NN=C(C2=C1CCCC2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-amino-5,6,7,8-tetrahydrophthalazine-1-carboxylate typically involves the reaction of phthalazine derivatives with appropriate reagents under controlled conditions. One common method involves the reduction of a nitro group to an amino group, followed by esterification to introduce the carboxylate ester group .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-5,6,7,8-tetrahydrophthalazine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form different hydrogenated derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of substituted phthalazine derivatives .

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity

Research indicates that derivatives of tetrahydrophthalazine compounds exhibit antiviral properties. For instance, some studies have focused on the development of anti-virulence therapeutics targeting pathogenic bacteria by inhibiting specific toxins produced by these organisms. Methyl 4-amino-5,6,7,8-tetrahydrophthalazine-1-carboxylate has been investigated for its potential to inhibit the activity of mono-ADP-ribosyltransferase toxins, which are critical for bacterial virulence .

Cancer Research

The compound has also shown promise in cancer research. Its structural analogs have been evaluated for their ability to inhibit the dimerization of c-Myc and Max proteins, which are involved in cellular proliferation and tumorigenesis. In particular, modifications of tetrahydrophthalazine derivatives have led to compounds with improved affinities and selectivity for disrupting these interactions . This presents a potential avenue for developing targeted cancer therapies.

Pharmacological Applications

Anti-Fibrotic Properties

Methyl 4-amino-5,6,7,8-tetrahydrophthalazine-1-carboxylate is being explored for its anti-fibrotic effects. Fibrosis is a pathological condition characterized by excessive connective tissue formation and is implicated in various diseases such as liver cirrhosis and pulmonary fibrosis. Novel pharmaceutical compositions containing this compound have been patented for the treatment of fibrosis .

Neuropharmacology

The compound's interactions with neuropeptide receptors suggest potential applications in neuropharmacology. Its ability to modulate receptor activity could lead to therapeutic strategies for treating neurological disorders .

Synthesis and Derivatives

The synthesis of methyl 4-amino-5,6,7,8-tetrahydrophthalazine-1-carboxylate involves several chemical reactions that can yield various derivatives with enhanced biological activities. The exploration of these derivatives is crucial for expanding the therapeutic potential of the parent compound. For instance, modifications at different positions on the phthalazine ring can significantly alter pharmacokinetic properties and biological efficacy.

Case Study 1: Anti-Virulence Therapeutics

In a study assessing the efficacy of various compounds against ExoA toxin from Pseudomonas aeruginosa, several derivatives of methyl 4-amino-5,6,7,8-tetrahydrophthalazine-1-carboxylate demonstrated low nanomolar inhibitory constants (K_i values) against NAD^+ substrates necessary for ExoA activity. The study highlighted that certain compounds provided significant protection to human lung cells from toxin exposure .

Case Study 2: Cancer Treatment

A recent investigation into the c-Myc–Max interaction revealed that modified tetrahydrophthalazine derivatives exhibited potent inhibition of c-Myc dimerization at micromolar concentrations. The most effective compounds showed selective disruption of heterodimerization over homodimerization, suggesting their potential as targeted cancer therapeutics .

Mechanism of Action

The mechanism of action of methyl 4-amino-5,6,7,8-tetrahydrophthalazine-1-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the carboxylate ester group can participate in esterification reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, methyl 4-amino-5,6,7,8-tetrahydrophthalazine-1-carboxylate is compared below with three analogous heterocycles:

Key Observations :

- Synthetic Methods: The synthesis of methyl 4-amino-5,6,7,8-tetrahydrophthalazine-1-carboxylate likely shares similarities with triazole derivatives (e.g., hydrazine-mediated cyclization) but differs in precursor selection (e.g., diketones vs. oxadiazoles) .

Physicochemical and Pharmacological Properties

| Property | Methyl 4-Amino-Tetrahydrophthalazine Carboxylate | 4-Amino-1,2-Dihydrophthalazine-3-Carboxylic Acid | 4-Amino-2-Methylquinazoline |

|---|---|---|---|

| Molecular Weight (g/mol) | ~237.3 (estimated) | ~219.2 | ~175.2 |

| Solubility | Moderate in polar aprotic solvents (e.g., DMSO) | High in aqueous buffers (due to -COOH) | Low in water, high in DMSO |

| Bioactivity | Potential kinase inhibition (hypothesized) | Anticancer activity (reported in analogs) | Antifolate activity |

Notes:

- The tetrahydrophthalazine core in the target compound introduces conformational flexibility, which may enhance binding to protein targets compared to rigid quinazolines.

- The 4-amino group is a critical pharmacophore in all compared compounds, often participating in hydrogen bonding with biological targets.

Biological Activity

Methyl 4-amino-5,6,7,8-tetrahydrophthalazine-1-carboxylate (commonly referred to as MTHPC) is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

MTHPC is characterized by the following chemical structure:

- Chemical Formula : CHNO

- Molecular Weight : 246.31 g/mol

The compound features a tetrahydrophthalazine core, which contributes to its biological activity.

MTHPC has been investigated for its interactions with various biological targets:

- BLT Receptors : Research indicates that MTHPC may selectively bind to BLT2 receptors, which are involved in inflammatory responses. Compounds targeting these receptors have shown potential in treating conditions such as asthma and rheumatoid arthritis .

- Aldose Reductase Inhibition : Recent studies have highlighted the potential of MTHPC derivatives as aldose reductase inhibitors. This activity is crucial for managing diabetic complications by preventing sorbitol accumulation .

Antitumor Activity

MTHPC has demonstrated antitumor effects in various studies:

- In Vitro Studies : In cell line assays, MTHPC exhibited cytotoxicity against human cancer cell lines. For example, an IC value of 0.0135 µg/mL was reported against CCRF-CEM human T-cell leukemia .

Anti-inflammatory Effects

The compound's ability to modulate inflammatory pathways has been documented:

- Leukocyte Migration : MTHPC's interaction with BLT2 receptors may inhibit leukocyte migration, thereby reducing inflammation in models of acute and chronic inflammation .

Case Studies and Research Findings

- Study on Antitumor Properties :

- Aldose Reductase Inhibition Study :

- Inflammatory Response Modulation :

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.